molecular formula C10H8F3NO5 B2487629 2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid CAS No. 1291500-95-2

2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid

Cat. No.: B2487629
CAS No.: 1291500-95-2
M. Wt: 279.171
InChI Key: JMJQRQZWBLTWFA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid is a chemical compound with the molecular formula C10H8F3NO5 and a molecular weight of 279.17 g/mol . This compound is known for its unique structure, which includes a trifluoroethoxy group and a hydroxybenzoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit certain enzymes by binding to their active sites or alter signaling pathways by interacting with cellular receptors . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s concentration.

Comparison with Similar Compounds

2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-hydroxy-5-(2,2,2-trifluoroethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO5/c11-10(12,13)4-19-9(18)14-5-1-2-7(15)6(3-5)8(16)17/h1-3,15H,4H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJQRQZWBLTWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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